4-methyl-3-(2-((2-morpholinoethyl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
Overview
Description
The compound is a benzamide derivative, which suggests it could have potential medicinal properties as benzamides are often used in pharmaceuticals. The presence of a quinazolinyl group could indicate potential antifungal or anticancer activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinyl core, followed by various substitutions to add the morpholinoethylamino, trifluoromethylphenyl, and methyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholinoethylamino group would likely contribute to the polarity of the molecule, while the trifluoromethylphenyl group could add significant steric bulk.Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The presence of an amide group could make it susceptible to hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of an amide group could result in strong intermolecular hydrogen bonding, affecting its solubility and melting point.Scientific Research Applications
Antitumor Applications
4-methyl-3-(2-((2-morpholinoethyl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, a compound related to quinazolin-4-one derivatives, has demonstrated promising applications in antitumor research. A study focused on developing water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, noted that these compounds exhibited up to 6-fold more cytotoxicity than CB30865 while retaining unique biochemical characteristics like delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).
Anticonvulsant Activity
Quinazolinone derivatives have been explored for their anticonvulsant activities. A study synthesizing novel 4-Quinazolinone derivatives found that several amino acids incorporated within these synthesized compounds improved their bioavailability and anticonvulsant activity, with some derivatives showing superior anticonvulsant activities compared to reference drugs (Noureldin et al., 2017).
Analgesic and Anti-Inflammatory Activities
Research into the analgesic and anti-inflammatory properties of quinazolinone derivatives has shown promising results. One study synthesized and screened 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety for these activities. The results indicated that cyclization of carbohydrazide group with different aromatic acids and aldehydes produced novel derivatives with potent analgesic and anti-inflammatory activities (Dewangan et al., 2016).
Antiviral Activities
Quinazolinone compounds have been evaluated for their antiviral properties. A study reported the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones exhibiting significant antiviral activity against various respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona (Selvam et al., 2007).
Antimicrobial Activities
The antimicrobial potential of quinazolinone derivatives has been a subject of research as well. A study synthesized and evaluated certain heterocyclic derivatives of quinazolinone for insecticidal, anti-fungal, and antibacterial activities. One compound in particular exhibited significant potency in insect mortality and antibacterial efficacy, showcasing the potential of quinazolinone derivatives in antimicrobial applications (Singh et al., 2006).
Antitubercular Activity
Quinazolinone-linked thiazole hybrids have been studied for their anti-tubercular properties. A study focused on the synthesis of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids, which were evaluated against Mycobacterium tuberculosis. Several derivatives displayed better antibacterial activity compared to standard drugs, indicating their potential as potent anti-tubercular agents (Nagaladinne et al., 2020).
Safety And Hazards
Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further exploration of its potential medicinal properties, as well as optimization of its synthesis process.
properties
IUPAC Name |
4-methyl-3-[2-(2-morpholin-4-ylethylamino)quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3N5O2/c1-19-5-6-21(27(38)35-24-4-2-3-23(17-24)29(30,31)32)16-25(19)20-7-8-26-22(15-20)18-34-28(36-26)33-9-10-37-11-13-39-14-12-37/h2-8,15-18H,9-14H2,1H3,(H,35,38)(H,33,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRSTRMZTAPMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582077 | |
Record name | 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(2-((2-morpholinoethyl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
882663-88-9 | |
Record name | 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.